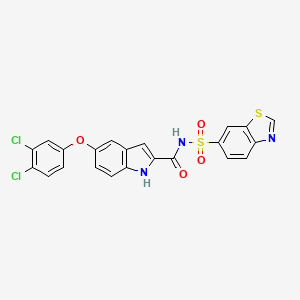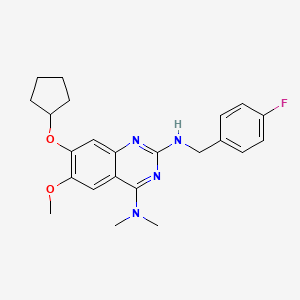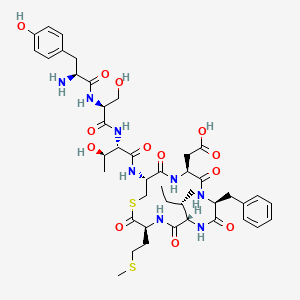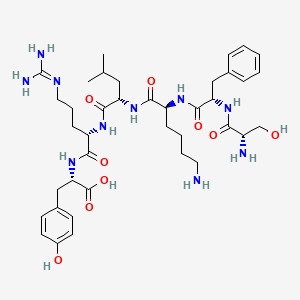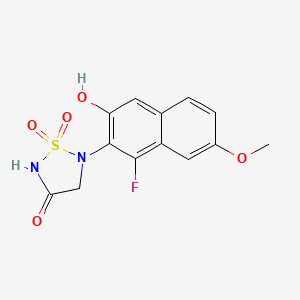
Tegeprotafib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tegeprotafib is a small molecule drug that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and tyrosine-protein phosphatase non-receptor type 2 (PTPN2). It has shown potent inhibitory activity with IC50 values of 4.4 nM for PTPN2 and 1-10 nM for PTP1B . This compound is primarily being investigated for its potential therapeutic applications in treating advanced malignant solid neoplasms .
Preparation Methods
The synthetic routes and reaction conditions for Tegeprotafib are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of a thiadiazolidinone core structure . Industrial production methods for this compound are likely to involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Tegeprotafib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tegeprotafib has a wide range of scientific research applications, including:
Mechanism of Action
Tegeprotafib exerts its effects by inhibiting the activity of protein tyrosine phosphatases PTP1B and PTPN2. These enzymes play crucial roles in regulating cellular signaling pathways, including those involved in immune responses and cancer progression . By inhibiting PTP1B and PTPN2, this compound enhances T cell recruitment and activation, leading to improved anti-tumor immunity . The compound also affects tumor cells directly, making them more susceptible to immune-mediated destruction .
Comparison with Similar Compounds
Tegeprotafib is unique in its dual inhibitory activity against both PTP1B and PTPN2, which distinguishes it from other similar compounds. Some similar compounds include:
Compound-182: Another small molecule inhibitor of PTP1B and PTPN2, which has shown similar effects in enhancing T cell anti-tumor immunity.
ABBV-CLS-484: A PTP1B/PTPN2 inhibitor currently in clinical trials for solid tumors.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
Properties
Molecular Formula |
C13H11FN2O5S |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
5-(1-fluoro-3-hydroxy-7-methoxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C13H11FN2O5S/c1-21-8-3-2-7-4-10(17)13(12(14)9(7)5-8)16-6-11(18)15-22(16,19)20/h2-5,17H,6H2,1H3,(H,15,18) |
InChI Key |
CPLSFGHDGOFDRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



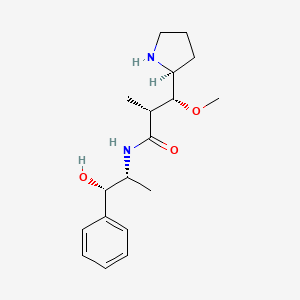
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
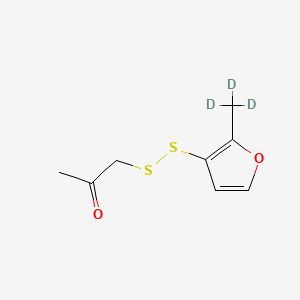

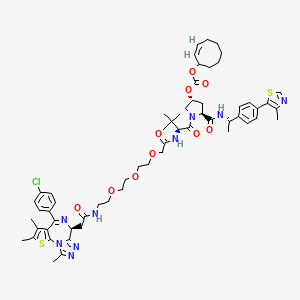

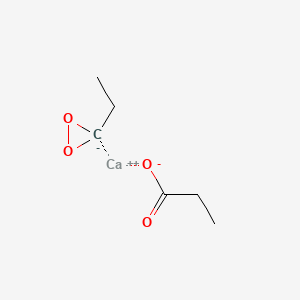
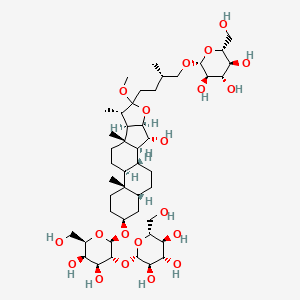
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
